Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Peptide Stability Aminopeptidase Resistance Enkephalin Analog

This all-L-amino acid peptide preserves the native Met-enkephalin core while extending the N-terminus with trialanine, enabling mechanistic SAR studies without D-amino acid confounders. It serves as an aminopeptidase substrate and chirality control for stabilized analogs. Ideal for enzymatic profiling and receptor binding research requiring an unmodified C-terminal carboxyl group.

Molecular Formula C36H50N8O10S
Molecular Weight 786.9 g/mol
Cat. No. B12397441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Ala-Ala-Tyr-Gly-Gly-Phe-Met
Molecular FormulaC36H50N8O10S
Molecular Weight786.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)N
InChIInChI=1S/C36H50N8O10S/c1-20(37)31(48)40-21(2)32(49)41-22(3)33(50)44-27(17-24-10-12-25(45)13-11-24)34(51)39-18-29(46)38-19-30(47)42-28(16-23-8-6-5-7-9-23)35(52)43-26(36(53)54)14-15-55-4/h5-13,20-22,26-28,45H,14-19,37H2,1-4H3,(H,38,46)(H,39,51)(H,40,48)(H,41,49)(H,42,47)(H,43,52)(H,44,50)(H,53,54)/t20-,21-,22-,26-,27-,28-/m0/s1
InChIKeyLFERUOXIGGAGRW-RUFPXSEBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: A C-Terminal Met-Enkephalin Opioid Peptide Analog with N-Terminal Trialanine Extension


Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met (CAS: 67746-47-8; molecular weight: 786.89 Da; molecular formula: C36H50N8O10S) is an eight-amino-acid synthetic opioid peptide analog consisting of an N-terminal trialanine (Ala-Ala-Ala) extension coupled to the pentapeptide sequence Tyr-Gly-Gly-Phe-Met (YGGFM), which corresponds to the endogenous δ-opioid receptor-preferring agonist Met-enkephalin [1]. The compound is commercially available through multiple suppliers as a research-grade synthetic peptide intended for in vitro experimental applications [2]. Its defining structural feature—an intact C-terminal Met-enkephalin core with a non-native N-terminal tripeptide extension—distinguishes it from both endogenous enkephalins and widely used stabilized analogs that achieve proteolytic resistance via D-amino acid substitution or C-terminal amidation.

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: Why In-Class Opioid Peptides Cannot Be Substituted Without Experimental Validation


Within the opioid peptide class, compounds sharing a common enkephalin-derived core can exhibit profoundly divergent pharmacological profiles based on subtle sequence modifications. Native Met-enkephalin (YGGFM) is rapidly degraded in biological matrices—with a reported half-life of approximately 12.2 minutes in 80% human serum due to aminopeptidase-mediated cleavage of the N-terminal Tyr-Gly bond [1]—rendering it unsuitable for many experimental systems without stabilization strategies. While D-Ala² substitution and C-terminal amidation represent established stabilization approaches, these modifications alter binding kinetics and introduce chirality changes that may not align with specific research objectives [2]. The N-terminal Ala-Ala-Ala extension in the target compound preserves all L-amino acids and retains a free C-terminal carboxyl group, offering a mechanistically distinct avenue for investigating structure-activity relationships (SAR), enzymatic processing, and peptide-receptor interactions. Generic substitution among enkephalin analogs without accounting for these structural variables risks introducing uncontrolled experimental confounders and undermining data reproducibility.

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: Quantitative Evidence Guide for Differentiated Selection


Proteolytic Stability: N-Terminal Trialanine Extension as an Aminopeptidase Barrier

Native Met-enkephalin (YGGFM) exhibits rapid degradation in biological matrices, with a half-life of 12.2 minutes in 80% human serum due to N-terminal aminopeptidase cleavage at the Tyr-Gly bond [1]. The N-terminal Ala-Ala-Ala extension in the target compound introduces a tripeptide barrier preceding the Tyr¹ residue, which is expected to confer aminopeptidase resistance analogous to the protection observed with N-terminal acetylation—a modification that reduced enkephalin hydrolysis to under 10% after 30 minutes of incubation [2]. This represents a class-level inference: N-terminal extensions and modifications are well-established strategies for improving enkephalin stability, with the trialanine motif offering a distinct structural alternative to D-amino acid substitution or chemical capping.

Peptide Stability Aminopeptidase Resistance Enkephalin Analog

Opioid Receptor Binding: Preserved Met-Enkephalin Core with N-Terminal Modulation

The target compound contains the intact C-terminal pentapeptide sequence YGGFM, which is the pharmacophore of Met-enkephalin responsible for δ-opioid receptor (DOR) recognition and activation [1]. Met-enkephalin binds preferentially to DOR over μ-opioid receptor (MOR), with reported IC50 values of 2.2 nM for [Met⁵]-enkephalin amide in functional assays [2]. N-terminal extension in enkephalin analogs is known to modulate receptor binding kinetics: in systematic SAR studies, the hexapeptide Dalargin (Tyr-D-Ala-Gly-Phe-Leu-Arg) exhibited a relative potency ratio of 3.8 compared to Met-enkephalin (1.0) at μ-opioid receptors in guinea pig ileum preparations [3], demonstrating that peptide chain lengthening can significantly alter receptor subtype selectivity. The target compound's trialanine extension offers a structurally distinct N-terminal environment for investigating how steric and electrostatic properties at the peptide N-terminus influence δ/μ receptor selectivity profiles.

Opioid Receptor Receptor Binding Enkephalin Pharmacology

Structural Differentiation: L-Amino Acid Composition vs. Stabilized D-Amino Acid Analogs

Commercially prevalent stabilized enkephalin analogs—such as DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin), DADLE ([D-Ala², D-Leu⁵]-enkephalin), and [D-Ala²]-Met-enkephalinamide—incorporate D-amino acid substitutions and/or C-terminal amidation to achieve proteolytic resistance [1]. These modifications, while effective for extending half-life, alter the peptide backbone chirality and hydrogen-bonding patterns that govern receptor recognition. The target compound Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met preserves an all-L-amino acid sequence and a free C-terminal carboxyl group, making it the appropriate choice for studies that require: (i) L-peptide substrate specificity for peptidase assays, (ii) investigation of aminopeptidase processing without D-amino acid interference, or (iii) comparison of N-terminal extension versus internal substitution as alternative stabilization strategies within the same chirality framework.

Peptide SAR Opioid Peptide Enzymatic Stability

Commercial Supply and Purity Specifications: Reproducible Research-Grade Material

The target compound is available from multiple commercial suppliers as a research-grade synthetic peptide with defined molecular weight (786.89 Da), molecular formula (C36H50N8O10S), and CAS registry number (67746-47-8) [1]. It is supplied as lyophilized powder with recommended storage conditions of -20°C for long-term stability (up to 3 years) and -80°C for reconstituted solutions . This standardization ensures batch-to-batch reproducibility for research applications. In contrast, bespoke custom-synthesized enkephalin analogs may lack the quality control documentation and validated storage parameters required for robust experimental replication across different laboratories or time points.

Synthetic Peptide Research Reagent Quality Control

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: Optimal Research Application Scenarios Based on Evidence Profile


Peptidase Substrate Specificity and Inhibitor Screening Assays

The target compound's all-L-amino acid sequence and intact C-terminal Met-enkephalin core make it an appropriate substrate for characterizing aminopeptidase and endopeptidase activity profiles. Unlike D-amino acid-containing stabilized analogs (e.g., DADLE, DAMGO), the L-chirality of all residues ensures compatibility with endogenous mammalian peptidases, enabling accurate determination of enzyme kinetics and inhibitor efficacy [1]. Researchers investigating the contributions of aminopeptidase N (APN/CD13) or neutral endopeptidase (neprilysin) to enkephalin degradation can employ this compound as a model substrate to dissect N-terminal versus internal cleavage pathways.

Structure-Activity Relationship (SAR) Studies on N-Terminal Extension Effects

This compound enables systematic investigation of how N-terminal peptide extension—specifically a trialanine motif—modulates opioid receptor pharmacology relative to the parent Met-enkephalin core. Published SAR literature establishes that peptide chain lengthening at the N-terminus can significantly alter receptor subtype selectivity, as demonstrated by Dalargin's 3.8-fold increase in relative potency at μ-opioid receptors compared to Met-enkephalin [2]. The target compound provides a structurally defined tool for extending these SAR findings, enabling researchers to compare N-terminal extension (trialanine) against alternative stabilization strategies (D-Ala² substitution, acetylation) within a controlled experimental framework.

Proteolytic Stability Comparison Studies in Biological Matrices

Native Met-enkephalin's rapid degradation (t½ ≈12.2 min in 80% human serum) necessitates stabilization strategies for many experimental protocols [3]. The N-terminal trialanine extension in the target compound provides a mechanistically distinct stabilization approach—blocking aminopeptidase access to the Tyr¹ residue—that can be quantitatively compared against other stabilization methods including D-amino acid substitution, C-terminal amidation, and N-terminal acetylation [4]. Such comparative stability studies are essential for selecting appropriate peptide tools for specific experimental systems where peptidase inhibitor cocktails may interfere with assay readouts.

Negative Control or Reference Compound in D-Amino Acid Analog Studies

In experiments utilizing D-amino acid-containing enkephalin analogs such as DADLE or DAMGO, the target compound serves as an L-amino acid reference to control for chirality-dependent effects. Because D-amino acid substitutions alter not only proteolytic stability but also receptor binding kinetics and downstream signaling, inclusion of an all-L-amino acid comparator enables researchers to attribute observed biological effects specifically to chirality differences rather than sequence modifications or peptide length changes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.